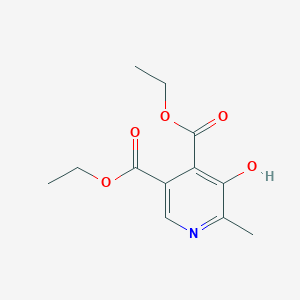

Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C12H15NO5 and a molecular weight of 253.25 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with hydroxy, methyl, and diethyl ester groups . It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties.

Méthodes De Préparation

The synthesis of Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate typically involves a Diels-Alder reaction followed by aromatization . One common method includes the reaction of 5-ethoxy-4-methyloxazole with diethyl maleate to form the desired product . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity. Industrial production methods may involve the use of silane monomers or polysiloxanes for the reduction of intermediate compounds .

Analyse Des Réactions Chimiques

Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

Reduction: The compound can be reduced using silane monomers or polysiloxanes to form pyridoxine.

Oxidation: It can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.

Substitution: The hydroxy and ester groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include silane monomers, polymethylhydrosiloxane, and other reducing agents . The major products formed from these reactions include pyridoxine and other pyridine derivatives .

Applications De Recherche Scientifique

Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate has several scientific research applications:

Mécanisme D'action

The mechanism of action of Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate involves its conversion to pyridoxine, which then participates in various biochemical pathways . Pyridoxine acts as a coenzyme in amino acid metabolism, neurotransmitter synthesis, and other vital processes . The molecular targets include enzymes involved in these pathways, such as aminotransferases and decarboxylases .

Comparaison Avec Des Composés Similaires

Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate can be compared with similar compounds such as:

5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid: This compound is a structural derivative and shares similar chemical properties.

The uniqueness of this compound lies in its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds .

Activité Biologique

Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate, a pyridine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is noted for its structural features that facilitate interactions with various biological targets, making it a subject of interest in pharmacological research.

- Chemical Formula : C12H15NO5

- Molecular Weight : 253.25 g/mol

- CAS Number : 2397-71-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets due to its hydroxyl and ester functional groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, which are crucial in various biochemical pathways. The compound is recognized as a precursor in the synthesis of vitamin B6 (pyridoxine), which is essential for numerous metabolic processes in humans .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic applications targeting metabolic disorders.

- Receptor Modulation : Its interaction with receptors may lead to altered physiological responses, suggesting possible uses in treating conditions like neurodegenerative diseases and metabolic syndromes .

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, contributing to its protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

Study 1: Enzyme Interaction

A study published in a peer-reviewed journal examined the interaction of this compound with protein kinase C (PKC). The results indicated that the compound could modulate PKC activity, which is significant in cancer and neurodegenerative disease therapies .

Study 2: Synthesis and Biological Evaluation

Another investigation highlighted the synthesis of this compound via a one-pot multicomponent reaction. The synthesized product was evaluated for its biological activity against various cellular models, showing promising results in modulating cellular pathways associated with inflammation and apoptosis .

Study 3: Antioxidant Activity

Research on the antioxidant properties revealed that this compound could scavenge free radicals effectively, indicating its potential role as a protective agent against oxidative damage in cells .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-4-17-11(15)8-6-13-7(3)10(14)9(8)12(16)18-5-2/h6,14H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEMVHUBFNXQSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1C(=O)OCC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569380 |

Source

|

| Record name | Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2397-71-9 |

Source

|

| Record name | Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.